3-Oxo-3-(trimethyl-1H-pyrazol-4-YL)propanal

Description

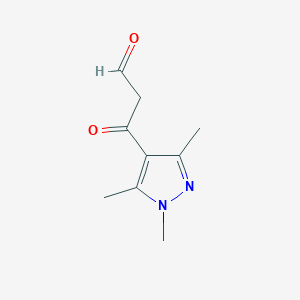

3-Oxo-3-(trimethyl-1H-pyrazol-4-yl)propanal is a heterocyclic carbonyl compound featuring a pyrazole core substituted with three methyl groups and a propanal side chain. The aldehyde group (-CHO) at the terminal position of the propanal moiety confers distinct reactivity, particularly in nucleophilic additions and redox reactions.

Synthesis routes for similar pyrazole derivatives often involve condensation reactions. For instance, pyrazole-containing compounds are synthesized via refluxing precursors like malononitrile or ethyl cyanoacetate with triethylamine in 1,4-dioxane . The trimethyl substitution on the pyrazole likely enhances steric hindrance, affecting solubility and reaction kinetics compared to unsubstituted analogs.

Properties

Molecular Formula |

C9H12N2O2 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

3-oxo-3-(1,3,5-trimethylpyrazol-4-yl)propanal |

InChI |

InChI=1S/C9H12N2O2/c1-6-9(8(13)4-5-12)7(2)11(3)10-6/h5H,4H2,1-3H3 |

InChI Key |

UIZIGRUHZGZNJF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(=O)CC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-3-(trimethyl-1H-pyrazol-4-YL)propanal typically involves the reaction of pyrazole derivatives with appropriate aldehydes or ketones. One common method is the condensation reaction between 4-methyl-1H-pyrazole and an aldehyde such as propanal under acidic or basic conditions. The reaction is usually carried out in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-3-(trimethyl-1H-pyrazol-4-YL)propanal can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted pyrazole derivatives.

Scientific Research Applications

3-Oxo-3-(trimethyl-1H-pyrazol-4-YL)propanal is a chemical compound featuring a propanal backbone, a ketone group, and a trimethyl-substituted pyrazole moiety. The pyrazole ring is known for its diverse pharmacological properties, enhancing the compound's significance in medicinal chemistry.

Applications in Pharmaceuticals

This compound is investigated for the development of new drugs targeting inflammation or cancer due to its biological activity. Compounds containing pyrazole rings are often investigated for their pharmacological properties. Interaction studies are performed to understand its biological mechanisms to determine its therapeutic potential and safety profile.

Use as a Versatile Intermediate in Organic Synthesis

This compound can serve as a versatile intermediate in organic synthesis due to the reactivity of both its aldehyde and ketone functionalities. Potential reactions include:

- Oxidation The aldehyde can be oxidized to form carboxylic acids.

- Reduction Both the aldehyde and ketone can be reduced to alcohols.

- Condensation Capable of undergoing condensation reactions to form larger molecules.

Potential Applications

This compound has potential applications in various fields:

- Materials Science It can be used to create new polymers or modify existing materials.

- Agrochemicals It can be explored as a building block for new pesticides or herbicides.

Structural Comparison with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 1-Methylpyrazole | Simple methyl substitution on pyrazole | Antimicrobial |

| 4-Acetylpyrazole | Acetyl group on the pyrazole ring | Anti-inflammatory |

| 5-Methylpyrazole | Methyl substitution at position 5 | Anticancer |

| 1,2-Diarylpyrazoles | Two aryl groups attached to pyrazole | Diverse pharmacological effects |

Mechanism of Action

The mechanism of action of 3-Oxo-3-(trimethyl-1H-pyrazol-4-YL)propanal involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Methyl 3-Oxo-3-(trimethyl-1H-pyrazol-4-yl)propanoate

- Molecular Formula : C₁₀H₁₄N₂O₃ .

- Key Differences : Replaces the terminal aldehyde (-CHO) with a methyl ester (-COOCH₃).

- Properties: Increased lipophilicity due to the ester group, enhancing solubility in organic solvents. Reduced electrophilicity compared to the aldehyde, making it less reactive in nucleophilic additions. Potential use as a stable intermediate in synthetic pathways, avoiding aldehyde-related side reactions.

2.2. 3-Oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal o-(2-chloro-4-fluorobenzyl)oxime

- Molecular Formula : C₁₉H₁₄ClFN₂O₂S .

- Key Differences : Substitutes the trimethylpyrazole with a 2-phenylthiazole ring and introduces an oxime (-N-O-) group.

- The oxime group introduces tautomerism and chelation capabilities, useful in coordination chemistry or pharmaceutical applications.

2.3. Propanal and Acetone Derivatives

- Propanal (CH₃CH₂CHO) : Exhibits distinct atmospheric behavior compared to acetone (CH₃COCH₃), with slower degradation and fewer localized emission spikes due to its aldehyde functionality .

- Catalytic Adsorption: Propanal adsorbs on NiMoS catalysts via a di-sigma interaction (C-Ni and O-Mo bonds), unlike propanoic acid or propanol, which interact primarily through oxygen . This specificity suggests the target compound’s aldehyde group could enable unique catalytic applications.

Data Table: Structural and Functional Comparisons

| Compound Name | Molecular Formula | Functional Groups | Key Properties/Applications |

|---|---|---|---|

| 3-Oxo-3-(trimethyl-1H-pyrazol-4-yl)propanal | ~C₉H₁₂N₂O₂ | Aldehyde, pyrazole, methyl | High electrophilicity; catalytic potential |

| Methyl 3-oxo-3-(trimethylpyrazol-4-yl)propanoate | C₁₀H₁₄N₂O₃ | Ester, pyrazole, methyl | Lipophilic intermediate; synthetic stability |

| 3-Oxo-3-(2-phenylthiazol-5-yl)propanal oxime | C₁₉H₁₄ClFN₂O₂S | Thiazole, oxime, halogen | Bioactive potential; chelation properties |

| Propanal | C₃H₆O | Aldehyde | Atmospheric stability; catalytic adsorption |

Biological Activity

3-Oxo-3-(trimethyl-1H-pyrazol-4-YL)propanal is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C9H12N2O2

- Molecular Weight : 180.20 g/mol

- IUPAC Name : this compound

The compound features a pyrazole moiety, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar pyrazole derivatives have been shown to inhibit various enzymes involved in metabolic pathways, potentially modulating cellular processes such as signal transduction and gene expression .

- Receptor Interaction : The compound may interact with specific receptors, altering their activity and leading to physiological changes. This interaction is often facilitated through non-covalent bonding mechanisms such as hydrogen bonding and π-π stacking.

- Influence on Biochemical Pathways : By affecting multiple targets within cells, the compound could influence key metabolic pathways, contributing to its therapeutic effects.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds, including this compound, exhibit significant antimicrobial properties against various bacterial strains. This activity suggests potential applications in treating infections caused by resistant bacteria .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines, which could make this compound a candidate for treating inflammatory diseases.

Anticancer Potential

Studies have shown that pyrazole derivatives can act as modulators of cancer cell proliferation. The specific mechanism involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The potential of this compound in cancer therapy warrants further investigation .

Research Findings and Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.